molecular formula C6H8ClNS B13484610 2-(Chloromethyl)-5-ethyl-1,3-thiazole

2-(Chloromethyl)-5-ethyl-1,3-thiazole

Cat. No.: B13484610
M. Wt: 161.65 g/mol
InChI Key: OMNARGNMMFLYFU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-ethyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group at the second position and an ethyl group at the fifth position of the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-ethyl-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of allyl isothiocyanate with chlorine. The process typically involves the following steps:

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-ethyl-1,3-thiazole involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in its use as an intermediate in chemical synthesis .

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

2-(chloromethyl)-5-ethyl-1,3-thiazole

InChI

InChI=1S/C6H8ClNS/c1-2-5-4-8-6(3-7)9-5/h4H,2-3H2,1H3

InChI Key

OMNARGNMMFLYFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(S1)CCl

Origin of Product

United States

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